molecular formula C19H20FN7O B2819223 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide CAS No. 2319847-85-1

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide

Cat. No.: B2819223
CAS No.: 2319847-85-1
M. Wt: 381.415
InChI Key: OKZBUDSZBJOEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide” is a chemical compound with the molecular formula C17H19FN8 . It has an average mass of 354.385 Da and a monoisotopic mass of 354.171661 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C17H19FN8), average mass (354.385 Da), and monoisotopic mass (354.171661 Da) . Other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Anti-Asthmatic Activity

  • Synthetic Studies on Condensed-Azole Derivatives: A series of compounds including triazolo[1,5-b]pyridazin-6-yl derivatives were synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs. Some compounds, notably those with a gem-dialkyl or a cycloalkylidene group, demonstrated potent anti-asthmatic activity (Kuwahara et al., 1997).

Antiproliferative Activity

  • Antiproliferative Activity of Triazolo[4,3-b]pyridazine Derivatives: A library of these derivatives showed significant inhibition of the proliferation of endothelial and tumor cells, indicating potential use in cancer treatment (Ilić et al., 2011).

Structural Analysis and Pharmaceutical Importance

  • Synthesis and Structure Analysis of Triazolo[4,3-b]pyridazine Compounds: The study emphasized the pharmaceutical importance of heterocyclic compounds like pyridazine analogs, including their structural and energy framework analysis (Sallam et al., 2021).

Antagonist Clinical Candidate

  • P2X7 Antagonist Clinical Candidate Discovery: This research involved the development of a dipolar cycloaddition reaction to access novel triazolo[4,5-c]pyridine P2X7 antagonists, with potential therapeutic applications in mood disorders (Chrovian et al., 2018).

Anticancer Activity

  • Synthesis of Triazolo[4,3-a]quinolin-Derived Ureas: A series of these derivatives were synthesized and evaluated for anticancer activity, demonstrating significant cytotoxicity against certain cancer cell lines (Reddy et al., 2015).

Selective Estrogen Receptor Degrader and Antagonist

  • Development of AZD9833 for ER+ Breast Cancer: The compound AZD9833, a selective estrogen receptor degrader (SERD) and antagonist, was optimized for the treatment of ER+ breast cancer and advanced into clinical trials (Scott et al., 2020).

Anti-HAV Activity

  • Activity Against Hepatitis-A Virus: Novel triazolo[4,3‐b]pyridazine derivatives were synthesized and demonstrated promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).

5-HT2 Antagonist Activity

  • Bicyclic 1,2,4-Triazol-3(2H)-one Derivatives: These compounds were prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, indicating potential use in treating serotonin-related disorders (Watanabe et al., 1992).

Antibacterial Agents

  • Synthesis of Azetidinylquinolones: This study focused on the preparation of azetidinylquinolone compounds and their effectiveness as antibacterial agents, highlighting the importance of stereochemistry in enhancing activity (Frigola et al., 1995).

Future Directions

The future directions for this compound could involve further studies on its synthesis, structure, reactivity, mechanism of action, and pharmacological activities. Compounds with similar structures have shown promising biological activities, suggesting potential applications in drug design, discovery, and development .

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O/c1-25(19(28)14-7-8-21-9-15(14)20)13-10-26(11-13)17-6-5-16-22-23-18(27(16)24-17)12-3-2-4-12/h5-9,12-13H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZBUDSZBJOEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=C(C=NC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.